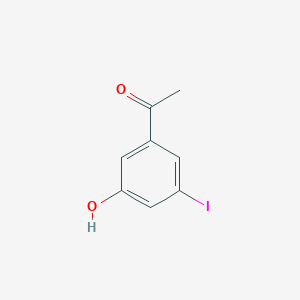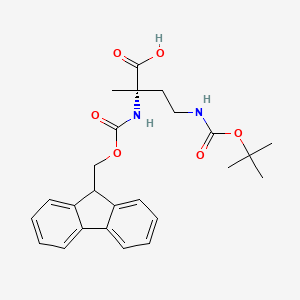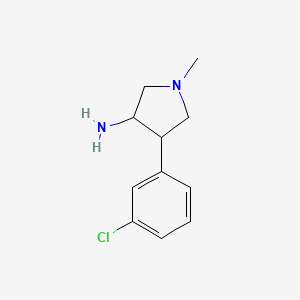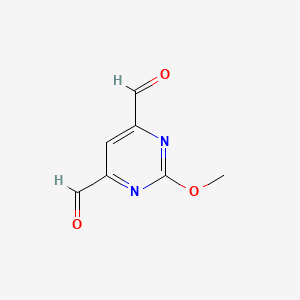
Ethyl 2-chloro-5-(trifluoromethyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H10ClF3O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-(trifluoromethyl)phenylacetate typically involves the esterification of 2-chloro-5-(trifluoromethyl)phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-chloro-5-(trifluoromethyl)phenylacetic acid+ethanolacid catalystethyl 2-chloro-5-(trifluoromethyl)phenylacetate+water
Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thiols, or azides can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Ethyl 2-chloro-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)phenylacetate depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.
Comparison with Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-chloro-3-(trifluoromethyl)phenylacetate
- Ethyl 2-chloro-6-(trifluoromethyl)phenylacetate
Comparison: Ethyl 2-chloro-5-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets. For example, the trifluoromethyl group at the fifth position can enhance the compound’s electron-withdrawing properties, affecting its overall chemical behavior compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-5-8(11(13,14)15)3-4-9(7)12/h3-5H,2,6H2,1H3 |
InChI Key |
YOAFCJJFGHQJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14862199.png)



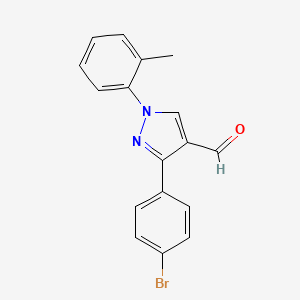
![1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine](/img/structure/B14862229.png)
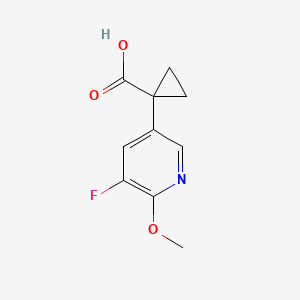
![1-[6-(2,2,2-Trifluoroethyl)-2-pyridinyl]methanamine](/img/structure/B14862234.png)
